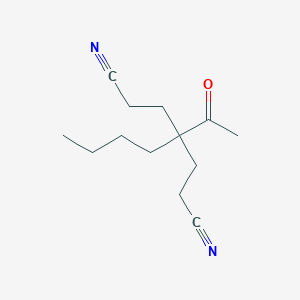
4-Acetyl-4-butylheptanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4-butylheptanedinitrile, also known as ABDN, is a chemical compound that has gained significant attention in scientific research. It is a dinitrile that is used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. The unique chemical properties of ABDN make it a valuable tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 4-Acetyl-4-butylheptanedinitrile is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes this compound useful in the synthesis of a wide range of compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it is essential to handle this compound with care and follow strict safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Acetyl-4-butylheptanedinitrile is its versatility in the synthesis of various compounds. It is a valuable tool in organic synthesis, particularly in the pharmaceutical industry. However, this compound is highly toxic and requires careful handling and disposal. It is also a complex compound to synthesize, requiring several steps and careful control of reaction conditions.
Orientations Futures
There are several potential future directions for the use of 4-Acetyl-4-butylheptanedinitrile in scientific research. One area of interest is the synthesis of new pharmaceutical compounds with improved pharmacological properties. This compound could also be used in the development of new materials with unique properties. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, particularly in the synthesis of pharmaceutical compounds. Its unique chemical properties make it a versatile precursor that can be used to create a wide range of compounds. However, this compound is highly toxic and requires careful handling and disposal. Further research is needed to better understand the potential applications and limitations of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-Acetyl-4-butylheptanedinitrile can be achieved through a multistep process, starting with the reaction of butylamine with acetylacetone. The resulting product is then subjected to a series of reactions, including nitration, reduction, and dehydration, to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
4-Acetyl-4-butylheptanedinitrile has been used extensively in scientific research, particularly in the synthesis of pharmaceutical compounds. It is a versatile precursor that can be used to create a wide range of compounds with varying pharmacological properties. This compound has been used in the synthesis of several drugs, including antihypertensive agents, antitumor agents, and antiviral agents.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-acetyl-4-butylheptanedinitrile |
InChI |
InChI=1S/C13H20N2O/c1-3-4-7-13(12(2)16,8-5-10-14)9-6-11-15/h3-9H2,1-2H3 |
Clé InChI |
JXYZLVAZJYJFHB-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC#N)(CCC#N)C(=O)C |
SMILES canonique |
CCCCC(CCC#N)(CCC#N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)